

C14-4 quality control and characterization

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Compound of Interest

Compound Name: C14-4

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C14-4 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **C14-4**, an ionizable lipid used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.

Frequently Asked Questions (FAQs)

What is **C14-4** and what is its primary application?

C14-4 is an ionizable cationic lipid with a pKa of 6.5.^{[1][2]} It is a key component in the formulation of lipid nanoparticles (LNPs) designed for the delivery of messenger RNA (mRNA).^{[1][3]} These LNPs are particularly effective for transfecting primary human T cells, demonstrating high transfection efficiency with low cytotoxicity, making them suitable for applications like CAR T cell engineering.^{[3][4][5]}

What is the mechanism of action for **C14-4** in mRNA delivery?

C14-4 is an ionizable lipid, meaning its charge is pH-dependent. At a low pH, such as during LNP formulation, the amine groups in **C14-4** become protonated and positively charged, which facilitates the encapsulation of negatively charged mRNA.^{[2][6]} When the LNPs are taken up by cells into endosomes, the acidic environment of the endosome also leads to the protonation of **C14-4**. This positive charge is thought to promote the disruption of the endosomal membrane, allowing the mRNA payload to be released into the cytoplasm where it can be translated into protein.^{[2][7]}

What are the key components of a typical **C14-4** LNP formulation?

A standard **C14-4** LNP formulation for mRNA delivery typically consists of four main components dissolved in an organic phase (commonly ethanol), which is then mixed with an aqueous phase containing the mRNA. These components are:

- Ionizable Cationic Lipid: **C14-4**[\[8\]](#)[\[9\]](#)
- Phospholipid (Helper Lipid): Such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).[\[8\]](#)[\[9\]](#)
- Cholesterol: Provides stability to the LNP structure.[\[8\]](#)[\[9\]](#)
- PEGylated Lipid: Such as DMG-PEG(2000), which helps to control particle size and provides a hydrophilic shield to reduce aggregation and opsonization.[\[8\]](#)[\[10\]](#)

Quality Control and Characterization

Effective quality control is crucial for ensuring the consistency, efficacy, and safety of **C14-4** LNP formulations. The following table summarizes key quality control parameters and their typical specifications for **C14-4** based LNPs.

Parameter	Method	Typical Specification
Particle Size (Hydrodynamic Diameter)	Dynamic Light Scattering (DLS)	70 - 100 nm [3]
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.2 [3]
mRNA Encapsulation Efficiency	RiboGreen Assay	> 90% [11]
mRNA Concentration	UV-Vis Spectroscopy (A260)	Varies based on formulation
Zeta Potential	Electrophoretic Light Scattering (ELS)	Influences biodistribution and stability [8]

Troubleshooting Guide

This section addresses common issues that may be encountered during the formulation and characterization of **C14-4** LNPs.

Issue 1: Low mRNA Encapsulation Efficiency

- Question: My mRNA encapsulation efficiency is below 90%. What are the possible causes and how can I improve it?
- Answer:
 - Suboptimal pH of Aqueous Buffer: The pH of the aqueous buffer containing the mRNA is critical for the protonation of **C14-4** and subsequent electrostatic interaction with the negatively charged mRNA. Ensure the pH of your buffer (e.g., sodium acetate) is acidic, typically around 4.0, to facilitate efficient encapsulation.[8]
 - Incorrect Mixing Ratio: The ratio of the aqueous phase to the ethanolic lipid phase is important. A common ratio is 3:1 (aqueous:ethanolic).[8] Deviations from the optimal ratio can lead to incomplete mixing and poor encapsulation.
 - Slow Mixing: Rapid mixing of the lipid and aqueous phases is crucial for the self-assembly of LNPs and efficient mRNA trapping. If using a manual method, ensure rapid pipetting or vortexing.[8] For more reproducible results, consider using a microfluidic mixing device.[8]
 - Degraded mRNA: Ensure the integrity of your mRNA before encapsulation. Degraded mRNA may not be efficiently encapsulated.

Issue 2: Large Particle Size or High Polydispersity Index (PDI)

- Question: The DLS results show a particle size larger than 100 nm and/or a PDI value greater than 0.2. What could be the problem?
- Answer:
 - Aggregation: LNPs can aggregate if not properly stabilized. This can be due to a suboptimal concentration of the PEGylated lipid or issues with the buffer composition post-formulation.[12]

- Improper Mixing: Inconsistent or slow mixing can lead to the formation of larger, non-uniform particles.[13] Utilizing a microfluidic device can help achieve a more uniform particle size distribution.[13]
- Incorrect Lipid Ratios: The molar ratios of the lipid components (**C14-4**, DOPE, cholesterol, and PEG-lipid) significantly impact the final particle size and PDI.[11] Optimization of these ratios may be necessary for your specific mRNA cargo.
- Storage Issues: Improper storage, such as storing at 4°C for extended periods without cryoprotectants, can lead to particle aggregation.[2] For long-term storage, freezing at -80°C with a cryoprotectant like sucrose is recommended, though conditions should be optimized.[2]

Issue 3: High In Vitro Cytotoxicity

- Question: I am observing significant cytotoxicity in my cell-based assays after treatment with **C14-4** LNPs. What are the potential causes and solutions?
- Answer:
 - High LNP Dose: While **C14-4** LNPs generally exhibit low cytotoxicity, high concentrations can lead to adverse cellular effects.[5] It is important to perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity.
 - Residual Ethanol: Inadequate removal of ethanol after LNP formulation can be toxic to cells. Ensure thorough dialysis or purification of the LNP solution to remove any residual organic solvent.[8]
 - Impurities in Lipid Components: The purity of the **C14-4** and other lipid components is crucial. Impurities could contribute to cytotoxicity.[1]
 - Pro-inflammatory Response: Ionizable lipids themselves can sometimes trigger an inflammatory response.[14] While **C14-4** is designed for low toxicity, this is a factor to consider, especially in sensitive cell types.

Experimental Protocols

1. **C14-4** LNP Formulation (Microfluidic Mixing Method)

This protocol describes a general method for formulating **C14-4** LNPs using a microfluidic mixing device.

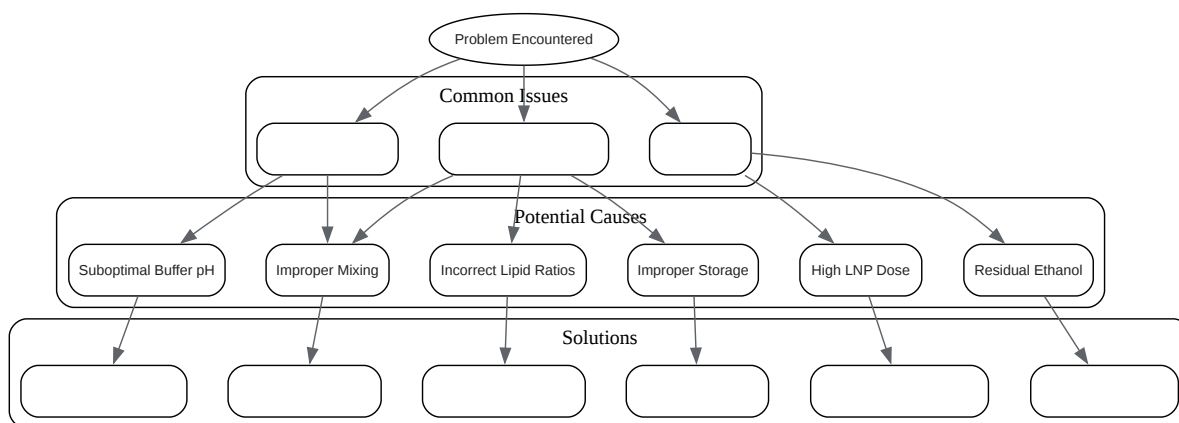
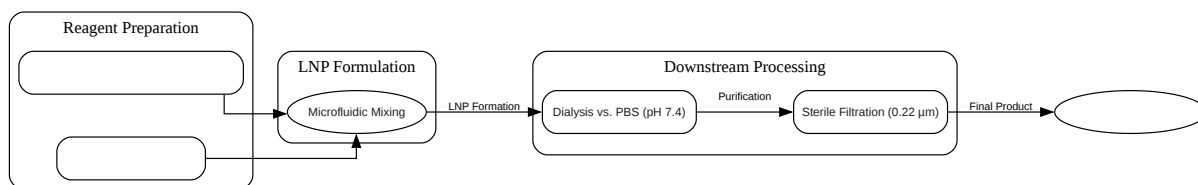
- Reagent Preparation:
 - Ethanollic Lipid Mixture: Prepare a stock solution of **C14-4**, DOPE, cholesterol, and DMG-PEG(2000) in absolute ethanol. A common molar ratio is 35:16:46.5:2.5 (**C14-4**:DOPE:Cholesterol:DMG-PEG(2000)).^[8] Ensure all lipids are fully dissolved; gentle heating to 37°C with vortexing may be necessary.^[2]
 - Aqueous mRNA Solution: Dilute the mRNA to the desired concentration (e.g., 0.2 mg/mL) in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0) prepared under RNase-free conditions.^[8]
- LNP Formulation:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the ethanollic lipid mixture and the aqueous mRNA solution into separate syringes.
 - Set the flow rate ratio to 3:1 (aqueous:ethanollic) and the total flow rate as recommended for the device (e.g., 10-25 mL/min).^[8]
 - Initiate the mixing process. The two solutions will mix rapidly in the microfluidic channels, leading to the self-assembly of mRNA-loaded LNPs.
 - Collect the resulting LNP solution.
- Purification:
 - Immediately after formation, the LNP solution is often diluted in a neutral buffer (e.g., PBS, pH 7.4) to stabilize the particles.^[8]
 - Dialyze the LNP solution against PBS (pH 7.4) overnight using appropriate molecular weight cut-off (MWCO) tubing (e.g., 30 kDa) to remove ethanol and unencapsulated mRNA.^[8]

- The purified LNPs can be concentrated if necessary using centrifugal filters and can be sterile-filtered through a 0.22 µm filter.[8]

2. Characterization of **C14-4** LNPs

- Particle Size and Polydispersity Index (PDI) Measurement:
 - Dilute a small aliquot of the purified LNP solution in PBS (pH 7.4).
 - Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
 - Record the Z-average diameter for particle size and the PDI value.
- mRNA Encapsulation Efficiency (RiboGreen Assay):
 - Prepare two sets of LNP samples.
 - In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA.
 - In the second set, do not add the lysis buffer. This will measure the amount of free (unencapsulated) mRNA.
 - Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.
 - Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Fluorescence of lysed LNPs - Fluorescence of unlysed LNPs) / Fluorescence of lysed LNPs] x 100

Visualizations



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Phone: (601) 213-4426

Email: info@benchchem.com